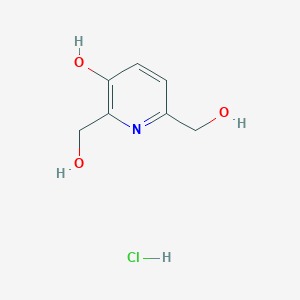

3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride

Description

Properties

IUPAC Name |

2,6-bis(hydroxymethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.ClH/c9-3-5-1-2-7(11)6(4-10)8-5;/h1-2,9-11H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNMNLDSAYYRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497162 | |

| Record name | 2,6-Bis(hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14187-25-8 | |

| Record name | NSC89708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Bis(hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enzymatic Oxidation Using Xylene Monooxygenase

A patent by WO2022008628A1 outlines an enzymatic route for synthesizing 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine (2,6-dimethylpyridine). The process employs xylene monooxygenase (XylMA) derived from Pseudomonas putida or related species, which catalyzes the regioselective oxidation of methyl groups to hydroxymethyl groups. Key steps include:

-

Substrate activation : 2,6-Lutidine is dissolved in a buffered aqueous solution.

-

Enzyme-catalyzed oxidation : XylMA, in the presence of NADH and molecular oxygen, oxidizes both methyl groups sequentially.

-

Product isolation : The reaction mixture is purified via crystallization or chromatography.

This method achieves >90% conversion efficiency with minimal byproducts, avoiding the need for harsh reagents. While the patent focuses on 2,6-bis(hydroxymethyl)pyridine, introducing a 3-hydroxy group would likely require post-synthesis hydroxylation, potentially via microbial cytochrome P450 enzymes.

Whole-Cell Biocatalysis with Recombinant Microbes

A 2022 study in Green Chemistry demonstrated a scalable one-pot biocatalytic process using recombinant E. coli cells expressing alcohol dehydrogenases (ADHs) and formate dehydrogenases (FDHs) . The system converts 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine with:

-

Titers up to 12 g/L

-

Space–time yield of 0.8 g/L/h

The co-expression of FDH enables NADH regeneration, enhancing sustainability. For 3-hydroxy derivative synthesis, genetic engineering could introduce hydroxylase activity at the pyridine C3 position, though this remains speculative without direct experimental evidence.

Chemical Synthesis Approaches

Oxidation-Reduction via Pyridinedicarboxylic Acid

The Chinese patent CN105646334A describes a two-step chemical route:

-

Oxidation : 2,6-Lutidine is oxidized with KMnO₄ in acidic conditions to yield 2,6-pyridinedicarboxylic acid (Equation 1):

-

Reduction : The dicarboxylic acid is reduced using NaBH₄/I₂ in tetrahydrofuran (THF) to produce 2,6-bis(hydroxymethyl)pyridine (Equation 2):

This method achieves ~85% yield and avoids corrosive reagents like thionyl chloride. Introducing a 3-hydroxy group would necessitate additional steps, such as electrophilic aromatic substitution, which could compromise regioselectivity.

Comparative Analysis of Preparation Methods

Key Findings :

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, sodium periodate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: 2,6-Diformylpyridine, 2,6-pyridinedicarboxylic acid.

Reduction: 2,6-Bis(hydroxymethyl)pyridine derivatives.

Substitution: 2,6-Bis(alkoxymethyl)pyridine, 2,6-Bis(acyloxymethyl)pyridine.

Scientific Research Applications

Chemical Synthesis

3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride serves as a crucial intermediate in the synthesis of various chemical compounds. It is utilized in:

- Synthesis of Metal Complexes : The compound acts as a precursor for the formation of metal complexes, which are essential in catalysis and materials science.

- Bifunctional Cross-Linking Agent : In proteomics research, it facilitates the formation of covalent bonds between proteins by reacting with primary amines, aiding in the study of protein interactions and structures.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Conditions |

|---|---|---|

| Oxidation | 2,6-Diformylpyridine, 2,6-Pyridinedicarboxylic acid | Potassium permanganate |

| Reduction | 2,6-Bis(hydroxymethyl)pyridine derivatives | Sodium borohydride |

| Substitution | 2,6-Bis(alkoxymethyl)pyridine | Alkyl halides |

Biological Applications

The compound has shown promise in various biological contexts:

- Biocatalysis : It is involved in biocatalytic processes where recombinant microbial whole cells are used to convert substrates into valuable intermediates. A notable study reported a bioconversion yield exceeding 12 g L−1 with a space-time yield of 0.8 g L−1 h−1.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains, such as Bacillus cereus and Candida albicans.

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine HCl | Bacillus cereus | High |

| Derivatives of 3-hydroxypyridine | Candida albicans | High |

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate in synthesizing pharmaceutical compounds. Its potential applications include:

- Anti-inflammatory Agents : Some studies suggest its derivatives may have anti-inflammatory effects beneficial for treating rheumatic disorders.

Industrial Applications

The compound is also employed in industrial settings:

- Production of Biopolymers : Its unique chemical properties make it suitable for producing specialty chemicals and biopolymers that are increasingly important in sustainable materials science.

Case Studies and Experimental Findings

- Biocatalytic Synthesis : A study demonstrated the use of this compound in a one-pot biocatalytic process involving recombinant microbes, achieving high yields and showcasing its efficiency as a biocatalyst.

- Proteomics Research : In proteomics, the cross-linking ability of this compound has been utilized to study protein interactions within cellular environments, providing insights into complex biological systems.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride

- CAS Number : 14187-25-8

- Molecular Formula: C₇H₁₀ClNO₃

- Molecular Weight : 191.61 g/mol

- Synonyms: 2,6-Bis(hydroxymethyl)-3-hydroxypyridine hydrochloride, 2,6-Bis-hydroxymethyl-pyridin-3-ol hydrochloride .

Structural Features: The compound features a pyridine ring substituted with two hydroxymethyl groups at positions 2 and 6, a hydroxyl group at position 3, and a hydrochloride counterion.

Comparison with Structurally Similar Compounds

Methyl 3-(6-Bromo-2-chloropyridin-3-yl)acrylate

- CAS : 1142192-22-0

- Molecular Formula: C₉H₇BrClNO₂

- Molecular Weight : 276.51 g/mol

- Key Features :

- Pyridine ring substituted with bromo (position 6), chloro (position 2), and acrylate ester (position 3).

- Higher molecular weight and halogen content increase lipophilicity and reactivity in cross-coupling reactions.

- Applications : Likely used as a synthetic intermediate in pharmaceuticals or agrochemicals, given its halogenated structure .

- Commercial Data : Priced at $400/g (1 g), reflecting specialized synthesis requirements .

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone

- CAS : 2029-49-4

- Molecular Formula : C₇H₈O₆ (pyrone derivative)

- Key Features :

- Pyrone (cyclic ketone) core with hydroxymethyl and hydroxyl groups.

- Structurally distinct from pyridine derivatives due to the oxygen-containing six-membered ring.

Imidazo[1,2-a]pyridine Derivatives

- Example : Propan-2-one compound with imidazo[1,2-a]pyridine (1:1)

- CAS : 116355-08-9

- Key Features :

- Fused bicyclic system (imidazole + pyridine).

- Enhanced aromaticity and electronic properties compared to simple pyridines.

- Applications : Common in drug discovery (e.g., anxiolytics, antivirals) due to bioactivity .

Comparative Analysis Table

Key Research Findings

Functional Group Impact :

- The hydroxymethyl and hydroxyl groups in the target compound enhance solubility in aqueous systems, making it suitable for biomedical applications. In contrast, halogenated pyridines (e.g., Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate) are more reactive in Suzuki-Miyaura couplings .

- The hydrochloride form improves stability and shelf life compared to neutral pyridine derivatives .

Synthetic Utility: Halogenated pyridines () are critical in constructing complex molecules but require stringent safety protocols. The target compound’s non-toxic profile allows broader industrial use .

Structural Analogues :

- Pyrone and imidazopyridine derivatives () exhibit divergent properties due to ring structure differences, limiting direct comparability .

Biological Activity

3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride (CAS No. 14187-25-8) is a pyridine derivative that exhibits a range of biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biocatalysis, due to its unique structural properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of 3-hydroxypyridine, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess high efficacy against bacterial strains such as Bacillus cereus and fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | Bacillus cereus | High |

| 3-Hydroxypyridine derivatives | Candida albicans | High |

Biocatalytic Applications

The compound has been utilized in biocatalytic processes for synthesizing versatile chemical intermediates. A notable study highlighted its use in a one-pot biocatalytic reaction involving recombinant microbial whole cells. The results demonstrated successful bioconversion with titers exceeding 12 g L−1 and a space–time yield of 0.8 g L−1 h−1, showcasing its efficiency as a biocatalyst .

Cross-Linking Agent in Proteomics

This compound serves as a bifunctional cross-linking agent in proteomics research. Its hydroxymethyl groups can react with primary amines in proteins, facilitating the formation of covalent bonds between protein chains. This property is crucial for studying protein-protein interactions and understanding cellular mechanisms .

Neuroprotective Effects

Emerging research suggests that related compounds may have neuroprotective effects. For example, derivatives of 3-hydroxypyridine have shown promise in models of ischemic brain injury and hemorrhagic stroke . These findings indicate potential therapeutic applications for neurological disorders.

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of newly synthesized heterocyclic compounds containing the pyridine structure against various human cancer cell lines (CCRF-CEM, K562, A549). The results indicated that while some derivatives exhibited submicromolar IC50 values across cancer cell lines, others showed reduced cytotoxic activity compared to their predecessors .

Table 2: Cytotoxic Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| ED1 | CCRF-CEM | <0.5 |

| ED8 | K562 | >50 |

| ED12 | A549 | >50 |

Pharmacological Studies

In pharmacological studies involving animal models, compounds derived from 3-hydroxypyridine were administered to rats with induced brain injuries. The results indicated significant reductions in edema and improved neurological outcomes when treated with these derivatives . This suggests a potential avenue for developing new treatments for brain injuries.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride, and how can impurities be identified?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for purity assessment, as demonstrated for structurally similar compounds like tizanidine hydrochloride, where mobile phases of acetonitrile and phosphate buffers are used . Impurities can be identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) by comparing retention times and spectral data to reference standards (e.g., EP impurity standards in pharmaceutical analysis) . For example, impurity profiling of risperidone intermediates employs gradient elution and UV detection at 220 nm .

Q. How can researchers ensure the compound’s stability under varying experimental conditions?

- Methodological Answer : Stability studies should include pH-dependent degradation tests (e.g., acidic/basic hydrolysis), thermal stress (40–80°C), and photolytic exposure. For pyridine derivatives like pyridoxine hydrochloride, decomposition under sunlight is slow but measurable, necessitating amber glass storage . Accelerated stability testing protocols, as outlined in pharmaceutical guidelines, can predict shelf-life by monitoring degradation products via HPLC .

Q. What synthetic routes are viable for laboratory-scale preparation of this compound?

- Methodological Answer : Bromination of 2,6-dimethylpyridine followed by hydrolysis of bromomethyl groups to hydroxymethyl substituents is a plausible route, analogous to the synthesis of 4-bromo-2,6-bis(bromomethyl)pyridine . Alternatively, reductive amination or hydroxylation of pre-functionalized pyridine cores (e.g., using Pd-catalyzed cross-coupling) could be adapted .

Q. What safety protocols are critical during handling?

- Methodological Answer : Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory. In case of skin contact, wash thoroughly with water (P302+P352) . For inhalation, move to fresh air (P304+P340) . Safety data sheets for pyridoxine hydrochloride recommend avoiding dust formation and using fume hoods .

Q. How can purity validation be performed using spectroscopic methods?

- Methodological Answer : Combine - and -NMR to confirm substituent positions (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm) . High-resolution MS (HRMS) can verify molecular weight (e.g., [M+H] at m/z 220.06 for CHClNO) .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

- Methodological Answer : Density functional theory (DFT), as applied in the Colle-Salvetti correlation-energy framework, can model electron density distributions and local kinetic energy to predict redox behavior . For pyridine derivatives, HOMO-LUMO gaps and Fukui indices help identify nucleophilic/electrophilic sites .

Q. How to resolve contradictions between computational predictions and experimental reaction outcomes?

- Methodological Answer : Cross-validate DFT results with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) . For crystallographic discrepancies, refine structures using SHELX software, which handles twinned data and high-resolution refinements effectively .

Q. What methodologies identify degradation products under oxidative conditions?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) to detect hydroxylated or ring-opened products. For pyridoxine hydrochloride, oxidative degradation produces 4-pyridoxic acid, identifiable via retention time shifts in HPLC .

Q. How to optimize X-ray crystallography for structural determination?

- Methodological Answer : Collect high-resolution data (≤1.0 Å) and use SHELXL for refinement, leveraging its robust handling of hydrogen bonding networks and disorder modeling . For metal complexes, employ anomalous scattering (e.g., Cu-Kα radiation) to resolve heavy atom positions .

Q. What mechanistic insights arise from pH-dependent tautomerism studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.